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molecular formula C7H3Cl3F3N B1314201 2,3,6-Trichloro-4-(trifluoromethyl)aniline CAS No. 86399-04-4

2,3,6-Trichloro-4-(trifluoromethyl)aniline

Cat. No. B1314201
M. Wt: 264.5 g/mol
InChI Key: OFOAHTJXJLENGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04459150

Procedure details

A mixture of 3-chloro-4-trifluoromethylaniline [20 g; described in British Patent Specification No. 459,890] and hydrochloric acid (d:1.18; 12 ml) was suspended in water (600 ml). Chlorine gas (from 13 ml of liquid chlorine) was then passed into the stirred suspension with heating at reflux. On completion of the addition of chlorine gas, stirring was continued for a further 15 minutes. After cooling, the solution thus obtained was extracted with dichloromethane (3×250 ml). The combined organic extracts were washed with water, saturated aqueous sodium bicarbonate solution and water, dried over anhydrous sodium sulphate and evaporated. The red oil thus obtained was distilled (bp 143°-147° C./20 mmHg) to give an orange oil which crystallized on standing to give 2,3,6-trichloro-4-trifluoromethylaniline (12.26 g), m.p. 37°-39° C., in the form of an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10])[NH2:5].[ClH:13].[Cl:14]Cl>O>[Cl:13][C:3]1[C:2]([Cl:1])=[C:8]([C:9]([F:10])([F:11])[F:12])[CH:7]=[C:6]([Cl:14])[C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C(F)(F)F
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (3×250 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, saturated aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The red oil thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled (bp 143°-147° C./20 mmHg)
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1Cl)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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